Meta-CF₃ Regiochemistry Compatibility for Travoprost Synthesis
The meta‑CF₃ substituent of the target compound matches the pharmacophore required for 16‑(3‑trifluoromethyl)phenoxy‑17,18,19,20‑tetranor PGF₂α (travoprost). The ortho isomer 3‑(2‑(trifluoromethyl)phenoxy)‑1,2‑propanediol (CAS 577‑08‑2) introduces steric and electronic perturbations that preclude functional conversion into the travoprost ω‑chain aldehyde synthon [1]. The meta‑regioisomer is the only variant reported in all disclosed travoprost commercial routes [2].
| Evidence Dimension | Regiochemical compatibility for travoprost ω‑chain synthesis |
|---|---|
| Target Compound Data | 3‑substituted trifluoromethylphenoxy (meta‑CF₃) – matches travoprost pharmacophore |
| Comparator Or Baseline | 3‑(2‑(trifluoromethyl)phenoxy)‑1,2‑propanediol (ortho‑CF₃, CAS 577‑08‑2) – not used in travoprost syntheses |
| Quantified Difference | Meta‑CF₃ required; ortho‑CF₃ yields incorrect spatial arrangement for FP receptor binding |
| Conditions | Comparative structural analysis of travoprost synthetic intermediates (patent and literature synthesis routes) |
Why This Matters
Procuring the meta‑CF₃ isomer ensures direct compatibility with established travoprost manufacturing processes, avoiding failed synthesis attempts.
- [1] Boulton, L. T.; et al. Org. Process Res. Dev. 2002, 6, 138–145. View Source
- [2] Klimko, P. G. et al. EP 0639563, 1995. View Source
